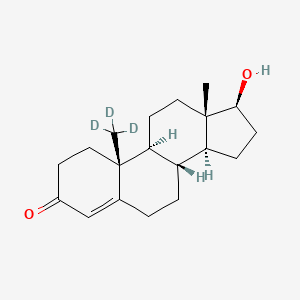
(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related acrylonitriles involves reactions such as Knoevenagel condensation, which has been utilized to obtain isomers with significant structural similarities to the compound of interest. For example, the Z/E-isomerism of similar compounds has been achieved through this method, highlighting the versatility and efficiency of this synthesis approach in producing structurally complex acrylonitriles (Tammisetti et al., 2018).
Molecular Structure Analysis
The molecular structure of acrylonitriles, including those related to the compound , has been extensively studied through methods such as X-ray diffraction and density functional theory (DFT) calculations. These studies reveal intricate details about bond lengths, angles, and the overall geometry of the molecules, indicating a strong influence of the Z/E isomerism on the molecular structure and stability (Tammisetti et al., 2018).
Chemical Reactions and Properties
Research into the chemical reactions of acrylonitriles has shown that they participate in a variety of reactions, including cycloadditions and condensation reactions, demonstrating their reactivity and potential for further chemical modification. For example, the reaction of 1,1-bis(dimethylamino)-1,3-butadiene with olefins like acrylonitrile has been explored, indicating potential pathways for the synthesis of complex derivatives (Sustmann et al., 1992).
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Secondary Intermolecular Interactions
- Research has been conducted on the Z and E isomers of similar compounds like 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile. These studies, which involve X-ray diffraction and density functional theory (DFT) calculations, provide insights into the crystal structures and intermolecular interactions of such compounds (Tammisetti et al., 2018).
Infrared Spectra and Structure Analysis
- The structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile has been analyzed through infrared spectra and ab initio force field calculations, contributing to the understanding of the spectroscopic characteristics of similar acrylonitrile compounds (Binev & Binev, 1997).
Biological and Medicinal Chemistry
- Compounds like (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives have been synthesized and evaluated for their potential in therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties (Bhale et al., 2018).
Tubulin Polymerization Inhibitors in Cancer Treatment
- Novel N-substituted benzimidazole-based acrylonitriles, which share structural similarities, have been explored as potential inhibitors of tubulin polymerization, showing promising antiproliferative activity in cancer treatment (Perin et al., 2020).
Microwave-Assisted Synthesis in Medicinal Chemistry
- The reaction of similar compounds like 2-pyrazolyl-3-dimethylamino acrylate with acrylonitrile under microwave irradiation has been researched for the preparation of compounds with applications in medicinal chemistry (Hoz et al., 2007).
Synthesis of Novel 3-Heteroarylindoles
- The application of compounds like 3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile in the synthesis of novel 3-heteroarylindoles demonstrates the use of similar acrylonitriles in the creation of new molecular structures (Radwan et al., 2009).
Fluorescence Improvement in Solid State
- Studies on (dimethylamino)arylacrylonitrile derivatives, including their characterization by X-ray diffraction, have contributed to understanding the effects of molecular packing on photochemical behavior in solid states (Percino et al., 2013).
Eigenschaften
IUPAC Name |
(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXYAHPDWCZGR-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)


![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

